molecular formula C23H21N5O4S B2631888 methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 896318-90-4

methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2631888
CAS No.: 896318-90-4
M. Wt: 463.51
InChI Key: RTWXNOSDEIAZLT-UHFFFAOYSA-N
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Description

The compound methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate features a 1,2,4-triazole core substituted at the 3-position with a 3-methoxyphenyl group and at the 4-position with a pyrrole moiety. A sulfanyl-acetamido linker bridges the triazole to a methyl benzoate ester.

Properties

IUPAC Name

methyl 4-[[2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-31-19-7-5-6-17(14-19)21-25-26-23(28(21)27-12-3-4-13-27)33-15-20(29)24-18-10-8-16(9-11-18)22(30)32-2/h3-14H,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWXNOSDEIAZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the pyrrole and methoxyphenyl groups. The final steps involve the formation of the ester and amide linkages under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and adjusting reaction parameters would be essential to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles, including methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate, exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds containing the triazole moiety have been reported to possess antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli . Studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics .

Antifungal Activity

The triazole framework is also recognized for its antifungal properties. Research has highlighted that triazole derivatives can inhibit the growth of fungal pathogens effectively . This makes them valuable in developing antifungal therapies.

Anticancer Potential

Emerging studies suggest that compounds with similar structures may demonstrate anticancer activities. The ability of triazoles to interact with various biological targets could lead to the development of novel anticancer agents .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar triazole compounds:

  • A study by Barbuceanu et al. reported on mercapto-triazoles showing promising antibacterial activity against resistant strains .
Compound NameActivityMIC (µg/mL)Reference
Mercapto-triazoleAntibacterial8Barbuceanu et al.
Triazole derivativeAntifungal<10Yang and Bao

Mechanism of Action

The mechanism of action of methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

  • Key Differences :
    • Triazole Substituent : The 3-methoxyphenyl group in the target compound is replaced with a 4-chlorobenzyl group.
    • Ester Group : Ethyl ester instead of methyl.
  • Molecular Weight : 495.982 g/mol (vs. ~463.5 g/mol for the target compound, estimated from formula).
  • Physicochemical Properties : Higher molecular weight and lipophilicity due to the chloro-benzyl group, which may enhance membrane permeability but reduce solubility .

Ethyl 4-({[5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

  • Key Differences: Triazole Substituents: Contains a methyl group at the 4-position and a phenoxy-methyl group with an acetylated amino substituent. Spectral Data: IR peaks at 3256 cm⁻¹ (N–H stretch) and 1686 cm⁻¹ (C=O stretch) confirm amide and ester functionalities, similar to the target compound.
  • Melting Point: 241.0–241.3°C, indicating high crystallinity, likely influenced by the acetylamino group’s hydrogen-bonding capacity .

2-{[5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

  • Key Differences: Triazole Substituent: Benzotriazolylmethyl and phenyl groups replace the 3-methoxyphenyl and pyrrole moieties.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Feature Target Compound Ethyl 4-Chlorobenzyl Analog Ethyl Acetylamino Analog
Triazole Substituents 3-Methoxyphenyl, pyrrole 4-Chlorobenzyl, pyrrole Phenoxy-methyl (acetylamino)
Ester Group Methyl Ethyl Ethyl
Molecular Weight (g/mol) ~463.5 495.982 ~500 (estimated)
Melting Point Not reported Not reported 241.0–241.3°C
  • Methoxy vs. Chloro Groups: The 3-methoxyphenyl group in the target compound provides electron-donating effects, which may enhance π-π stacking interactions.
  • Ester Group Impact : Methyl esters generally hydrolyze faster than ethyl esters, suggesting the target compound may have shorter metabolic stability compared to its ethyl analogs .

Biological Activity

Methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews existing literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C19H19N3O2SC_{19}H_{19}N_{3}O_{2}S, and it features a triazole ring, a pyrrole moiety, and a methoxyphenyl group. The presence of sulfur in the structure is particularly relevant as it contributes to the compound's biological activity.

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds containing the triazole ring exhibit significant activity against various bacterial strains. For example, a related compound demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Research indicates that triazole-containing compounds have promising anticancer effects. A study highlighted the cytotoxic activity of similar triazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity . The presence of the pyrrole and methoxyphenyl groups may enhance these effects by modulating cellular pathways involved in apoptosis and cell proliferation.

Anti-inflammatory Effects

Triazole derivatives have also been explored for their anti-inflammatory properties. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro and in vivo . The anti-inflammatory action is likely mediated through inhibition of pro-inflammatory cytokines and enzymes.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the triazole ring through cyclization reactions involving hydrazines.
  • Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
  • Final coupling reactions to attach the acetamido and benzoate moieties.

Case Studies

Several studies have documented the biological activities of triazole derivatives:

Study Compound Activity Cell Line/Pathogen IC50/Effect
Demirbas et al., 2002Triazole derivativeAntitumorMCF-727.3 μM
Holla et al., 1998Aryloxyacetyl hydrazideAntimicrobialVarious bacteriaEffective inhibition
Turan-Zitouni et al., 1999Triazole derivativeAnalgesicNot specifiedSignificant reduction in pain response

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